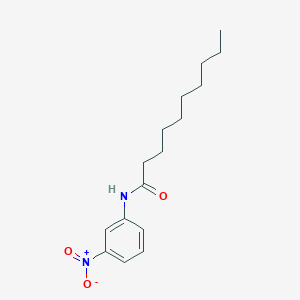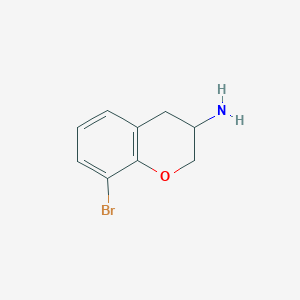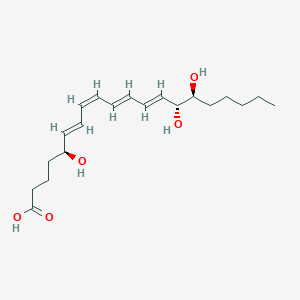
Phytosphingosine
描述
Phytosphingosine is a sphingoid base, a fundamental building block of more complex sphingolipids. It is abundant in plants and fungi and is also present in animals . This compound has garnered significant interest due to its anti-inflammatory and antimicrobial properties, making it a valuable component in various biological and industrial applications .
作用机制
Target of Action
Phytosphingosine, a naturally occurring bioactive sphingolipid molecule, primarily targets peroxisomal proliferator-activated receptors (PPARs) . PPARs are nuclear hormone receptors that regulate various cellular processes, including the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation .
Mode of Action
This compound acts as a PPAR ligand . Upon activation by this compound, PPARs bind to DNA and exert their effects directly on genes . This interaction triggers highly specific molecular processes related to the regulation of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation .
Biochemical Pathways
This compound is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids . It is also involved in the sphingolipid biosynthesis pathway , where it serves as a building block for sphingolipids . Furthermore, this compound is known to induce apoptosis, a form of programmed cell death .
Pharmacokinetics
It is known that this compound can induce rapid cell damage and upregulate the generation of reactive oxygen species .
Result of Action
This compound has multiple effects at the molecular and cellular levels. It has anti-inflammatory, antibacterial, and anti-cancer activities . It can induce apoptosis and has been shown to inhibit the growth of bacterial and fungal plant pathogens . In addition, it plays a crucial role in skin hydration, barrier support and repair, as well as atopic skin diseases like eczema .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of skin care, the highly organized lipid environment of the stratum corneum is imperative for maintaining the skin’s equilibrium and fortifying its protective barrier . Therefore, the environment in which this compound operates can significantly influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Phytosphingosine interacts with various enzymes, proteins, and other biomolecules. It is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . The enzyme responsible for this process is long-chain base 1-phosphate lyase .
Cellular Effects
This compound has been found to have interesting T-cell related anti-inflammatory properties in models of inflammatory bowel disease . It also influences cell function by regulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it binds to the FFAR4/GPR120 receptor, which differs from the binding mechanism of other fatty acids . It also influences the activity of protein kinase C, an enzyme involved in downstream signaling in inflammation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown a progressive and significant increase of skin hydration, suppleness, and firmness, as well as fine wrinkle improvement and decrease in transepidermal water loss during the treatment period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs with atopic dermatitis, a topical formulation containing sphingomyelin-rich sphingolipids plus GAGs extracts attenuated the clinical worsening induced by house dust mite, supporting its use in atopic patients .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to odd-numbered fatty acids . It interacts with enzymes such as long-chain base 1-phosphate lyase . It also affects metabolic flux or metabolite levels .
Subcellular Localization
It is known that sphingolipids, including this compound, are major components of the plasma membrane of many cell types
准备方法
Synthetic Routes and Reaction Conditions: Phytosphingosine can be synthesized through several methods. One common approach involves the use of chiral pool synthesis, where chiral precursors such as sugars or amino acids are used to construct the stereogenic centers in this compound . Another method involves the use of chiral auxiliaries and asymmetric reactions, such as Sharpless dihydroxylation and epoxidation reactions .
Industrial Production Methods: Industrial production of this compound often involves the isolation of the compound from natural sources, such as yeast. For instance, the yeast Hansenula ciferrii is used to produce this compound through a process that includes alkaline hydrolysis and subsequent purification steps . This method allows for the efficient separation of this compound from other sphingoid bases .
化学反应分析
Phytosphingosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramides, which are essential components of the skin barrier.
Reduction: Reduction reactions can convert this compound into dihydrosphingosine, another important sphingoid base.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include ceramides, dihydrosphingosine, and various phosphorylated derivatives .
科学研究应用
Phytosphingosine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids and glycosphingolipids.
Biology: this compound plays a role in cellular signaling and apoptosis.
Medicine: Due to its anti-inflammatory and antimicrobial properties, this compound is used in dermatological formulations to enhance skin barrier function and treat conditions like atopic dermatitis
Industry: this compound is used in the production of ceramide-based formulations for skincare products.
相似化合物的比较
Sphingosine: A sphingoid base that is a key component of sphingomyelins and glycosphingolipids.
Dihydrosphingosine: A reduced form of sphingosine that plays a role in cellular signaling.
Phytosphingosine-1-phosphate: A phosphorylated derivative of this compound involved in cellular signaling.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phytosphingosine induce apoptosis in cancer cells?
A1: this compound induces apoptosis through multiple pathways, both caspase-dependent and independent. It can directly activate caspase-8, leading to downstream caspase activation [, ]. Additionally, it triggers Bax translocation to the mitochondria, causing cytochrome c release and subsequent caspase-9 activation. [, , ]. This mitochondrial involvement is further supported by the observation that this compound directly reduces mitochondrial membrane potential (ΔΨm) [].
Q2: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced apoptosis?
A3: this compound modulates MAPK signaling, leading to apoptosis. It suppresses extracellular signal-related kinase (ERK) activity, which is specifically required for caspase-8-dependent apoptosis. Conversely, it activates p38 MAPK, crucial for the mitochondrial pathway of apoptosis involving Bax translocation and caspase-9 activation [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H39NO3 and a molecular weight of 317.52 g/mol.
Q4: Is there spectroscopic data available for this compound?
A5: Yes, infrared (IR) spectroscopic studies have been conducted on this compound and its ceramide derivatives. These studies provide insights into hydrogen bonding patterns, chain conformation, and packing properties, highlighting differences between this compound and sphingosine ceramides [, ].
Q5: What is known about the stability of this compound in different formulations?
A6: While specific data on this compound's stability in various formulations is limited in the provided research, one study mentions a 2% solution of salicyloyl this compound in PPG-3 Myristyl Ether being easily incorporated into both oil-in-water and water-in-oil emulsions []. This suggests potential stability in certain formulations, but further research is needed for a comprehensive understanding.
Q6: Does this compound exhibit any catalytic activity?
A6: Based on the provided research, this compound is not reported to possess catalytic properties. Its biological activity stems from its role as a signaling molecule.
Q7: Have any computational studies been conducted on this compound?
A8: While the provided research does not delve deeply into computational studies, one study utilized atomic force microscopy to investigate the interaction between this compound and the lipid transfer protein Pru p 3 []. This approach hints at the potential for using biophysical techniques to study this compound interactions at a molecular level.
Q8: How do structural modifications of this compound affect its biological activity?
A9: Research on this compound derivatives reveals that structural modifications impact their biological activity. For instance, N-acetylthis compound (NAPS) and tetra-acetyl this compound (TAPS) induce apoptosis in HaCaT cells, albeit with different potencies and through distinct regulatory mechanisms involving COX-2 expression and MAPK pathways []. Another study indicated that N,N-dimethylthis compound exhibited the highest cytotoxic activity compared to other tested derivatives [].
Q9: What are the in vitro effects of this compound on cancer cells?
A11: In vitro studies demonstrate that this compound inhibits growth and induces apoptosis in various cancer cell lines, including Jurkat T cells [], human leukemia HL60 cells [], and MDA-MB-231 breast cancer cells [].
Q10: What in vivo evidence supports the therapeutic potential of this compound?
A12: While the provided research lacks clinical trial data, in vivo studies suggest potential therapeutic applications. For example, a this compound derivative encapsulated in liposomes showed reduced lung metastasis in a mouse model []. Additionally, in a mouse model of colitis, oral administration of this compound decreased inflammation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)


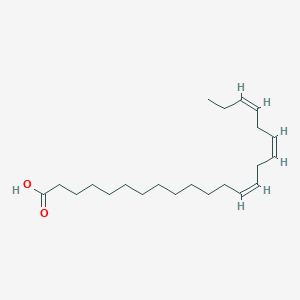
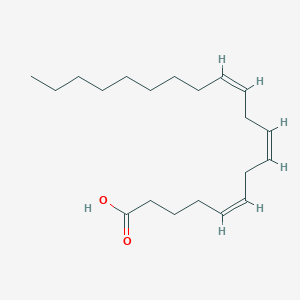
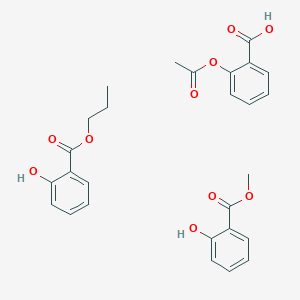
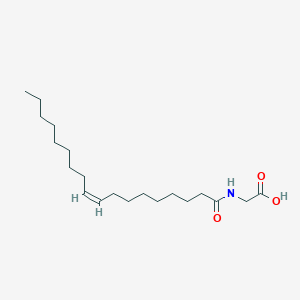
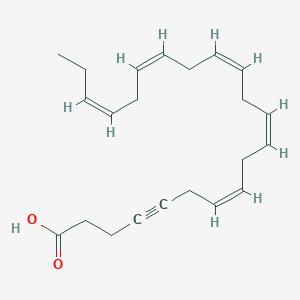

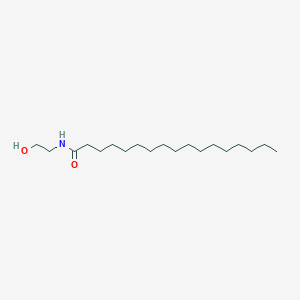
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
